

BPU17: A Novel Dual Inhibitor of Angiogenesis and Fibrosis Through Prohibitin Binding

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Compound of Interest

Compound Name: BPU17

Cat. No.: B15578675

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Abstract

BPU17 is a novel benzoylphenylurea derivative that has emerged as a potent dual inhibitor of angiogenesis and fibrosis.[1] It exerts its biological effects through a unique mechanism of action involving direct binding to Prohibitin 1 (PHB1), leading to the disruption of the Prohibitin 1-Prohibitin 2 (PHB2) heterodimer and subsequent mild mitochondrial dysfunction. This cascade ultimately represses the Serum Response Factor (SRF)-dependent transcription, a key pathway in cell motility, collagen synthesis, and the epithelial-mesenchymal transition (EMT).[2] Preclinical studies have identified **BPU17** as a promising therapeutic candidate for neovascular age-related macular degeneration (nAMD), a condition characterized by both choroidal neovascularization and subretinal fibrosis.[1][2] This document provides a comprehensive overview of the discovery, mechanism of action, and biological evaluation of **BPU17**, including generalized experimental protocols relevant to its study.

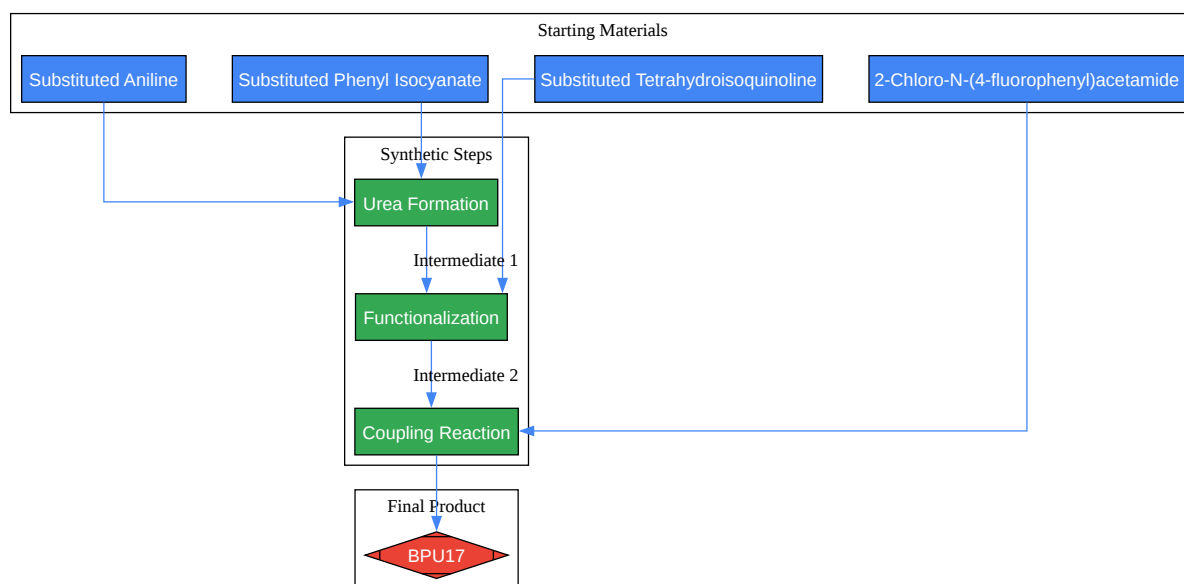
Discovery and Rationale

BPU17 was identified from a screen of dozens of benzylphenylurea (BPU) derivatives for anti-myofibroblast activity.[2] The initial rationale stemmed from previous findings that BPU derivatives could inhibit the function of cancer-associated fibroblasts.[2] Inflammation-induced choroidal neovascularization followed by the epithelial-mesenchymal transition (EMT) of retinal pigment epithelial (RPE) cells is a primary cause of neovascular age-related macular degeneration (nAMD), where RPE-derived myofibroblasts lead to subretinal fibrosis.[2] **BPU17**

was found to be the most potent derivative in suppressing myofibroblast activity and was subsequently shown to inhibit subretinal fibrosis in a mouse model of retinal degeneration.[2]

Synthesis of BPU17

The precise, step-by-step synthesis protocol for **BPU17** has not been detailed in the currently available scientific literature. Benzoylphenylurea derivatives are typically synthesized through established organic chemistry reactions. A general, hypothetical synthesis workflow is presented below.

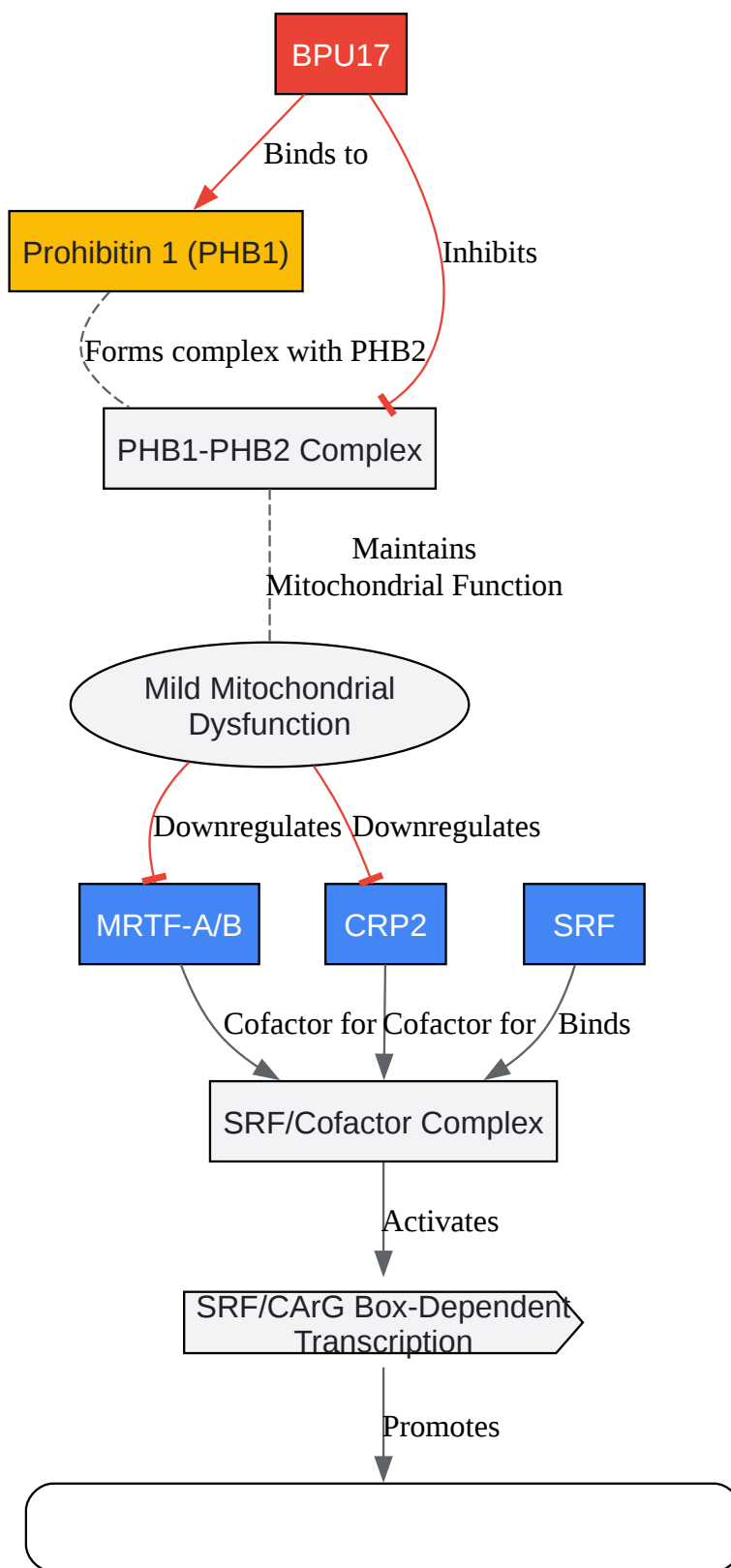


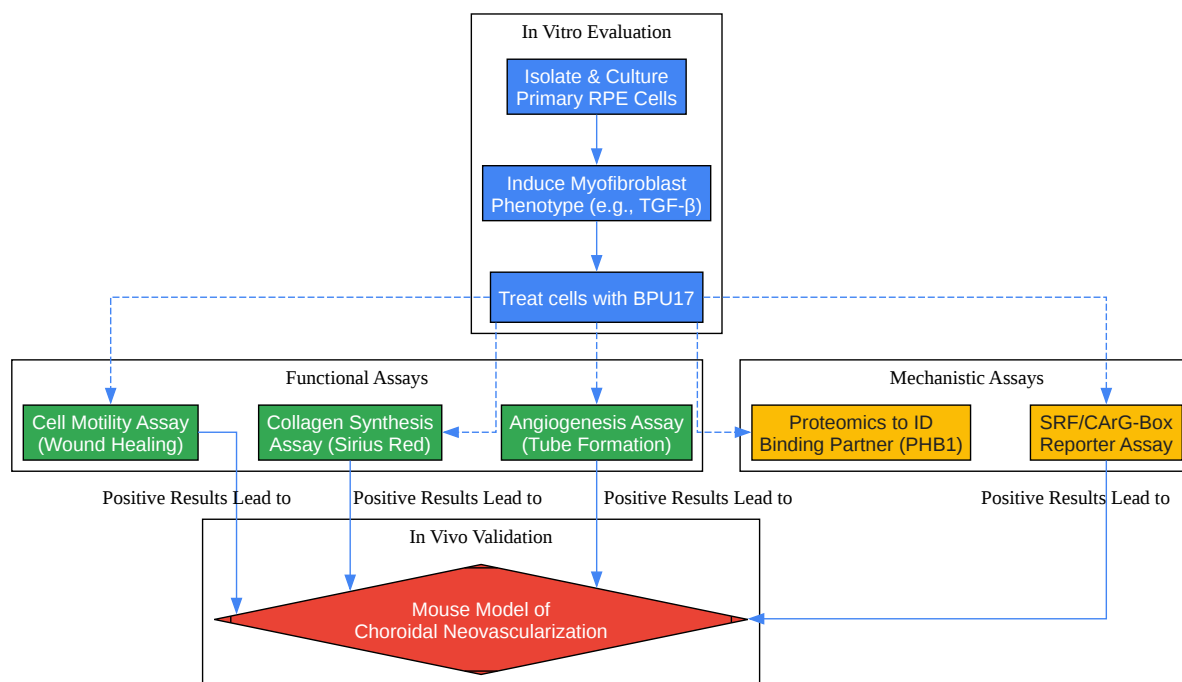
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General synthetic workflow for a benzoylphenylurea derivative.

Mechanism of Action

BPU17's mechanism of action is multifaceted, initiating with its binding to Prohibitin 1 (PHB1). This interaction disrupts the formation of the PHB1-PHB2 complex, which is crucial for mitochondrial integrity and function. The resulting mild mitochondrial dysfunction triggers a downstream signaling cascade that leads to the repression of SRF/CArG box-dependent transcription. This is achieved by inhibiting the expression of SRF cofactors, including Myocardin-Related Transcription Factors (MRTF-A and -B) and Cysteine and glycine-rich protein 2 (CRP2).[1][2] The inhibition of this transcriptional pathway is the basis for **BPU17**'s anti-fibrotic and anti-angiogenic effects.





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